molecular formula C23H27NO2 B13402470 1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate

1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate

Cat. No.: B13402470
M. Wt: 349.5 g/mol
InChI Key: LTTOBWYPNNXGBP-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate is a chemical compound with the molecular formula C23H27NO2 and a molecular weight of 349.47 g/mol. It is an intermediate in the synthesis of Homoallylglycine, a glycine derivative that displays translational activity in Escherichia coli.

Preparation Methods

The synthesis of 1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate involves several steps. One common method includes the reaction of tert-butyl 2-amino-5-hexenoate with diphenylmethanone under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Scientific Research Applications

1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including amino acids and peptides.

    Biology: The compound is utilized in the study of translational activity in Escherichia coli, providing insights into protein synthesis and gene expression.

    Medicine: Research on this compound contributes to the development of new pharmaceuticals and therapeutic agents.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, in Escherichia coli, it affects the translational machinery, leading to changes in protein synthesis.

Comparison with Similar Compounds

1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate can be compared with similar compounds such as:

    tert-Butyl 2-[(diphenylmethylene)amino]acetate: This compound has a similar structure but differs in the length of the carbon chain and the position of the double bond.

    N-(Diphenylmethylene)glycine tert-butyl ester: Another related compound with a different functional group arrangement and molecular weight.

The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.

Properties

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

tert-butyl 2-(benzhydrylideneamino)hex-5-enoate

InChI

InChI=1S/C23H27NO2/c1-5-6-17-20(22(25)26-23(2,3)4)24-21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h5,7-16,20H,1,6,17H2,2-4H3

InChI Key

LTTOBWYPNNXGBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC=C)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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